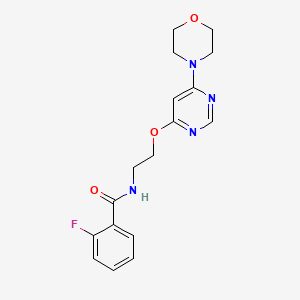

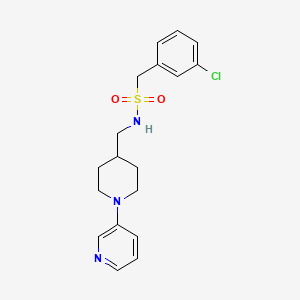

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a signaling molecule that plays a role in many physiological processes, including sleep, inflammation, and pain perception. By inhibiting adenosine kinase, ABT-702 increases the levels of adenosine in the body, leading to a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Structural Aspects and Properties

Research has delved into the structural aspects of amide-containing isoquinoline derivatives, revealing their propensity to form crystalline solids or gels depending on treatment with various mineral acids. This study suggests that compounds related to N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide could have applications in materials science, particularly in the development of new materials with specific crystalline or gel properties (Karmakar, Sarma, & Baruah, 2007).

Binding Characteristics

Another study investigated the binding characteristics of a selective ligand for peripheral benzodiazepine receptors, hinting at the potential use of structurally related compounds in neuropharmacology and the study of mitochondrial functions (Chaki et al., 1999).

Fluorogenic Properties

A new thioamide derivative of 8-hydroxyquinoline-benzothiazole demonstrated highly selective fluorescence enhancing properties in the presence of Hg2+ ions. This suggests that similar compounds could be used in the development of selective chemodosimeters for heavy metal detection in environmental samples (Song et al., 2006).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-24-17-4-2-3-16-15(17)9-10-21-19(16)25-12-18(23)22-11-13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMWPWYQZBUYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2588217.png)

![N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2588225.png)

![1,6,7-trimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588227.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2588228.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2588234.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2588235.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2588236.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2588237.png)